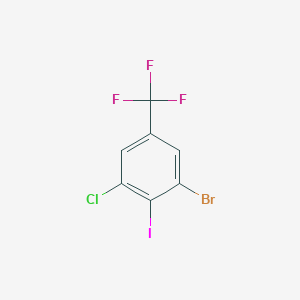

1-Bromo-3-chloro-2-iodo-5-(trifluoromethyl)benzene

Description

Properties

IUPAC Name |

1-bromo-3-chloro-2-iodo-5-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2BrClF3I/c8-4-1-3(7(10,11)12)2-5(9)6(4)13/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDWKEGGZLPOJAE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Cl)I)Br)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2BrClF3I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80371220 | |

| Record name | 1-bromo-3-chloro-2-iodo-5-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80371220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

385.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175205-55-7 | |

| Record name | 1-Bromo-3-chloro-2-iodo-5-(trifluoromethyl)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=175205-55-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-bromo-3-chloro-2-iodo-5-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80371220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 175205-55-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 1-Bromo-3-chloro-2-iodo-5-(trifluoromethyl)benzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide details a proposed multi-step synthesis for the novel compound 1-Bromo-3-chloro-2-iodo-5-(trifluoromethyl)benzene, a polyhalogenated aromatic molecule with potential applications in medicinal chemistry and materials science. The strategic introduction of four different substituents onto the benzene ring offers a versatile scaffold for further chemical modifications. This document provides a comprehensive overview of the synthetic pathway, detailed experimental protocols derived from analogous reactions, and relevant quantitative data.

Synthetic Strategy Overview

The synthesis of 1-Bromo-3-chloro-2-iodo-5-(trifluoromethyl)benzene can be approached through a three-step sequence starting from the commercially available 3-chloro-5-(trifluoromethyl)aniline. The core of this strategy involves sequential electrophilic aromatic substitution reactions, followed by a deamination step to furnish the target molecule. The regioselectivity of the halogenation steps is guided by the directing effects of the substituents present on the aromatic ring.

The proposed synthetic workflow is as follows:

physical and chemical properties of 1-Bromo-3-chloro-2-iodo-5-(trifluoromethyl)benzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of 1-Bromo-3-chloro-2-iodo-5-(trifluoromethyl)benzene, a polyhalogenated aromatic compound with potential applications in organic synthesis and drug discovery. Due to the limited availability of direct experimental data for this specific isomer, this guide leverages predictive models and data from structurally analogous compounds to offer insights into its characteristics and reactivity. The document details predicted physicochemical properties, spectroscopic data, potential synthetic routes, and characteristic reactions. Furthermore, it explores the potential biological activities and toxicological profile based on the known effects of similar chemical entities. This guide is intended to serve as a valuable resource for researchers interested in the synthesis, functionalization, and potential applications of this and related compounds.

Core Physical and Chemical Properties

1-Bromo-3-chloro-2-iodo-5-(trifluoromethyl)benzene is an organic compound characterized by a benzene ring substituted with three different halogen atoms (bromine, chlorine, and iodine) and a trifluoromethyl group.[1] This unique substitution pattern imparts specific physical and chemical properties that are of interest in synthetic chemistry.

Physical Properties

Table 1: Predicted Physical Properties

| Property | Predicted Value/Description | Source/Basis for Prediction |

| Molecular Formula | C₇H₂BrClF₃I | --- |

| Molecular Weight | 385.35 g/mol | PubChem |

| Appearance | Colorless to light yellow liquid or solid | General observation for similar compounds[1] |

| Boiling Point | High; likely >250 °C | Extrapolation from smaller halogenated benzenes |

| Melting Point | Not available | --- |

| Density | > 1 g/mL | Presence of heavy halogens[1] |

| Solubility | Insoluble in water; soluble in common organic solvents (e.g., ethers, benzene, ethanol) | General properties of nonpolar organic compounds |

Spectroscopic Data (Predicted)

Spectroscopic analysis is crucial for the identification and characterization of 1-Bromo-3-chloro-2-iodo-5-(trifluoromethyl)benzene. While experimental spectra are not available, predictions for ¹H and ¹³C NMR chemical shifts can be made based on established substituent effects.

¹H NMR Spectroscopy: The ¹H NMR spectrum is expected to be simple, showing two singlets in the aromatic region, corresponding to the two protons on the benzene ring. The chemical shifts of these protons are influenced by the electron-withdrawing effects of the halogen and trifluoromethyl substituents.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum will provide information about the carbon skeleton. The spectrum is predicted to show seven distinct signals, one for each carbon atom in the molecule, including the trifluoromethyl carbon which will exhibit a characteristic quartet due to coupling with the three fluorine atoms.

Mass Spectrometry: The mass spectrum of this compound would be complex and informative due to the isotopic patterns of bromine and chlorine. The molecular ion peak would be accompanied by characteristic M+2 and M+4 peaks, confirming the presence of one bromine and one chlorine atom.[2] Fragmentation would likely involve the loss of halogen atoms and the trifluoromethyl group.

Synthesis and Reactivity

As a polysubstituted benzene derivative, 1-Bromo-3-chloro-2-iodo-5-(trifluoromethyl)benzene can serve as a versatile building block in organic synthesis. Its reactivity is dictated by the electronic and steric effects of the substituents.

Synthetic Approaches

The synthesis of polysubstituted benzenes often involves a multi-step sequence of electrophilic aromatic substitution and functional group interconversion reactions. A plausible synthetic route to 1-Bromo-3-chloro-2-iodo-5-(trifluoromethyl)benzene could start from a simpler trifluoromethylbenzene derivative, followed by sequential halogenation reactions. The directing effects of the existing substituents would need to be carefully considered at each step to achieve the desired substitution pattern.

A general workflow for the synthesis of a polyhalogenated aromatic compound is depicted below.

Reactivity and Potential Transformations

The presence of three different carbon-halogen bonds of varying strengths (C-I < C-Br < C-Cl) allows for selective cross-coupling reactions. The C-I bond is the most reactive towards palladium-catalyzed reactions such as Suzuki-Miyaura, Stille, and Buchwald-Hartwig amination, followed by the C-Br bond, and then the C-Cl bond. This differential reactivity enables the sequential introduction of different substituents at specific positions.

This protocol provides a general guideline for the Suzuki-Miyaura cross-coupling of a polyhalogenated aromatic compound. The specific conditions, including the choice of catalyst, ligand, base, and solvent, may require optimization for the specific substrate.

Materials:

-

Aryl halide (1.0 mmol)

-

Arylboronic acid (1.2 mmol)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol)

-

Base (e.g., K₂CO₃, 2.0 mmol)

-

Solvent (e.g., Toluene/Water mixture)

Procedure:

-

To an oven-dried flask, add the aryl halide, arylboronic acid, and base.

-

Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen).

-

Add the palladium catalyst and solvent.

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete (monitored by TLC or GC-MS).

-

Cool the reaction mixture to room temperature and quench with water.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Potential Biological Activity and Toxicological Profile

The biological activity of halogenated aromatic compounds is an area of active research in drug discovery. The introduction of halogen atoms can significantly impact a molecule's pharmacokinetic and pharmacodynamic properties, including its metabolic stability, lipophilicity, and binding affinity to biological targets.[3][4] The trifluoromethyl group is a common substituent in many pharmaceuticals and agrochemicals, often enhancing their efficacy.

Given the structural motifs present in 1-Bromo-3-chloro-2-iodo-5-(trifluoromethyl)benzene, it is plausible that this compound or its derivatives could exhibit some form of biological activity. However, without experimental data, any discussion of its biological effects remains speculative.

A general logical relationship for assessing the potential of a novel compound in drug development is outlined below.

Safety and Handling

Polychlorinated and polybrominated aromatic compounds should be handled with care, as some members of this class are known to be toxic and persistent in the environment. It is recommended to handle 1-Bromo-3-chloro-2-iodo-5-(trifluoromethyl)benzene in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Storage should be in a cool, dry place away from incompatible materials.[1]

Conclusion

1-Bromo-3-chloro-2-iodo-5-(trifluoromethyl)benzene represents a structurally complex and synthetically versatile molecule. While direct experimental data is currently limited, this guide provides a comprehensive overview of its predicted properties and potential reactivity based on established chemical principles and data from analogous compounds. The differential reactivity of its three halogen substituents makes it an attractive intermediate for the synthesis of highly functionalized aromatic compounds with potential applications in medicinal chemistry and materials science. Further experimental investigation is warranted to fully elucidate the properties and potential of this intriguing molecule.

References

- 1. 1-Bromo-3-Chloro-2-Iodo-5-(Trifluoromethyl)Benzene Supplier & Manufacturer China | Properties, Safety, MSDS, Price [chlorobenzene.ltd]

- 2. Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning - PMC [pmc.ncbi.nlm.nih.gov]

- 3. organic-synthesis.com [organic-synthesis.com]

- 4. chem.libretexts.org [chem.libretexts.org]

An Overview of 1-Bromo-3-chloro-2-iodo-5-(trifluoromethyl)benzene: A Halogenated Aromatic Compound

For the attention of: Researchers, scientists, and drug development professionals.

This document provides a technical overview of 1-Bromo-3-chloro-2-iodo-5-(trifluoromethyl)benzene, a complex halogenated aromatic compound. Due to the limited availability of public data for this specific isomer, this guide summarizes the currently accessible information and discusses general synthetic strategies based on related compounds.

Chemical Identity and Properties

Table 1: General Properties of 1-Bromo-3-chloro-2-iodo-5-(trifluoromethyl)benzene

| Property | Value | Source |

| Molecular Formula | C₇H₂BrClI(CF₃) | Inferred from name |

| Appearance | Not specified | - |

| Purity | ≥95% | [1] |

Note: Detailed quantitative data on physical and chemical properties such as melting point, boiling point, and spectral data are not currently available in the public domain.

Synthesis and Reactivity

Detailed experimental protocols for the synthesis of 1-Bromo-3-chloro-2-iodo-5-(trifluoromethyl)benzene have not been published. However, a plausible synthetic route can be conceptualized based on established methods for the synthesis of multi-substituted benzene derivatives. The synthesis would likely involve a multi-step process starting from a simpler trifluoromethylated benzene precursor.

A general approach could involve sequential halogenation reactions, where the directing effects of the existing substituents are carefully controlled to achieve the desired isomer. The introduction of bromine, chlorine, and iodine would require specific reagents and reaction conditions. For instance, electrophilic aromatic substitution reactions are common methods for introducing halogens onto a benzene ring.

Below is a generalized workflow for the synthesis of such a compound.

Figure 1: Generalized synthetic workflow for a multi-halogenated trifluoromethylbenzene.

Potential Applications in Research and Development

Halogenated aromatic compounds, particularly those containing a trifluoromethyl group, are of significant interest in medicinal chemistry and materials science. The trifluoromethyl group can enhance properties such as metabolic stability, lipophilicity, and binding affinity of a molecule to biological targets.

While specific applications for 1-Bromo-3-chloro-2-iodo-5-(trifluoromethyl)benzene are not documented, its structural motifs suggest potential as:

-

A versatile building block: The distinct reactivity of the three different halogen atoms (iodine, bromine, and chlorine) could allow for selective, sequential cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig couplings). This makes it a potentially valuable intermediate for the synthesis of complex organic molecules.

-

A scaffold in drug discovery: The substituted benzene ring could serve as a core structure for developing new therapeutic agents.

Handling and Storage

As with any laboratory chemical, 1-Bromo-3-chloro-2-iodo-5-(trifluoromethyl)benzene should be handled with care in a well-ventilated area, and appropriate personal protective equipment (PPE) should be worn. It should be stored in a cool, dry place away from incompatible materials.[1]

Conclusion

1-Bromo-3-chloro-2-iodo-5-(trifluoromethyl)benzene is a complex aromatic compound with potential utility in synthetic chemistry. However, there is a notable lack of comprehensive technical data in the public domain, including a registered CAS number and detailed experimental protocols. Further research and publication of its properties and synthesis would be necessary to fully realize its potential as a research chemical. Researchers interested in this compound are advised to consult directly with chemical suppliers for any available data.

References

structure elucidation of 1-Bromo-3-chloro-2-iodo-5-(trifluoromethyl)benzene

An In-depth Technical Guide to the Structure Elucidation of 1-Bromo-3-chloro-2-iodo-5-(trifluoromethyl)benzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

The precise determination of a molecule's three-dimensional structure is a cornerstone of modern chemical and pharmaceutical sciences. This guide provides a comprehensive technical overview of the analytical methodologies required for the structural elucidation of 1-Bromo-3-chloro-2-iodo-5-(trifluoromethyl)benzene, a complex polysubstituted aromatic compound. By integrating data from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy, a complete and unambiguous structural assignment can be achieved. This document details the predicted spectroscopic data, outlines the requisite experimental protocols, and presents a logical workflow for the identification process, serving as a vital resource for researchers in organic synthesis, medicinal chemistry, and materials science.

Compound Overview

1-Bromo-3-chloro-2-iodo-5-(trifluoromethyl)benzene is a halogenated aromatic compound featuring five different substituents on a benzene ring. The unique electronic and steric effects of the bromine, chlorine, iodine, and trifluoromethyl groups make this molecule a potentially valuable building block in organic synthesis. Accurate structural confirmation is the first critical step in exploring its chemical reactivity and potential applications.

Chemical Structure:

(Note: The above is a simplified 2D representation. The actual IUPAC numbering places Br at C1, I at C2, Cl at C3, and CF3 at C5).

Table 1: Core Properties of 1-Bromo-3-chloro-2-iodo-5-(trifluoromethyl)benzene

| Property | Value |

| Molecular Formula | C₇H₂BrClIF₃ |

| Molecular Weight | 425.25 g/mol |

| Exact Mass | 423.7984 g/mol (for isotopes ⁷⁹Br, ³⁵Cl, ¹²⁷I) |

| Physical State | Expected to be a solid or high-boiling liquid at room temperature.[1] |

Spectroscopic Analysis & Data Interpretation

The structure of this molecule can be pieced together like a puzzle using information from various spectroscopic techniques. Below are the predicted data based on established principles of spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. For this compound, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.

¹H NMR Spectroscopy

The benzene ring has two remaining protons. Due to the asymmetrical substitution pattern, these protons are in different chemical environments and are therefore non-equivalent.

-

Prediction: The ¹H NMR spectrum will show two distinct signals in the aromatic region (typically δ 7.0-8.5 ppm).[2][3] The strong electron-withdrawing effects of the halogens and the trifluoromethyl group will shift these protons significantly downfield.[2][3]

-

Splitting: The two protons are meta to each other. They will exhibit a small coupling (meta-coupling, ⁴JHH), appearing as two doublets with a coupling constant of approximately 2-3 Hz.

¹³C NMR Spectroscopy

-

Prediction: A total of eight distinct signals are expected in the ¹³C NMR spectrum: six for the aromatic carbons and two for the trifluoromethyl group's carbon and the carbon it is attached to. All six carbons in the ring are chemically non-equivalent. Aromatic carbons typically resonate between δ 110-160 ppm.[2][3]

-

Carbons directly bonded to electronegative halogens (C-Br, C-Cl, C-I) will have their chemical shifts significantly affected.

-

The carbon attached to the trifluoromethyl group (C-CF₃) will appear as a quartet due to coupling with the three fluorine atoms (¹JCF). The CF₃ carbon itself will also be a quartet.

-

¹⁹F NMR Spectroscopy

-

Prediction: The three fluorine atoms of the trifluoromethyl group are equivalent. Therefore, the ¹⁹F NMR spectrum is expected to show a single, sharp signal (a singlet), as there are no neighboring protons or other fluorine atoms to couple with.

Table 2: Predicted NMR Spectroscopic Data

| Nucleus | Predicted Chemical Shift (δ) | Multiplicity | Coupling Constant (J) | Assignment |

| ¹H | ~ δ 7.8 - 8.2 ppm | Doublet | ~ 2-3 Hz | Aromatic H (H-4) |

| ¹H | ~ δ 8.0 - 8.4 ppm | Doublet | ~ 2-3 Hz | Aromatic H (H-6) |

| ¹³C | ~ δ 115 - 140 ppm | Multiple | - | 6x Aromatic C |

| ¹³C | ~ δ 120 - 130 ppm | Quartet | ¹JCF ~ 270-280 Hz | -C F₃ |

| ¹⁹F | ~ δ -60 to -65 ppm | Singlet | - | -CF₃ |

(Note: Chemical shifts are estimates and can vary based on solvent and experimental conditions.)

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which helps in confirming the identity and connectivity of its components.

-

Molecular Ion (M⁺): The mass spectrum will show a complex molecular ion cluster due to the natural isotopic abundances of bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%) and chlorine (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%). This will result in a characteristic pattern of peaks around m/z 424, 426, and 428.

-

Fragmentation: Electron ionization (EI) will cause the molecule to fragment in predictable ways.[4] Key fragmentation pathways for halogenated trifluoromethyl-benzene derivatives include:[5]

-

Loss of a halogen radical (e.g., M⁺ - Br, M⁺ - I). Loss of iodine is often a favorable pathway.

-

Loss of the trifluoromethyl radical (M⁺ - •CF₃).

-

Sequential loss of multiple substituents.

-

Table 3: Predicted Key Mass Spectrometry Fragments

| m/z (for ⁷⁹Br, ³⁵Cl) | Ion Formula | Description |

| ~ 424 | [C₇H₂BrClIF₃]⁺• | Molecular Ion (M⁺•) |

| ~ 345 | [C₇H₂ClIF₃]⁺ | Loss of •Br radical |

| ~ 297 | [C₇H₂BrIF₃]⁺ | Loss of •Cl radical |

| ~ 297 | [C₇H₂BrClF₃]⁺• | Loss of •I radical |

| ~ 355 | [C₆H₂BrClI]⁺ | Loss of •CF₃ radical |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

-

Prediction: The IR spectrum will display several characteristic absorption bands that confirm the presence of the aromatic ring and the specific substituents.[6][7]

-

Aromatic C-H Stretch: A weak to medium band will appear just above 3000 cm⁻¹ (typically 3050-3150 cm⁻¹).[8][9]

-

Aromatic C=C Stretch: A series of medium to sharp bands will be present in the 1450-1600 cm⁻¹ region, which are characteristic of the benzene ring.[9]

-

C-F Stretch: Strong absorptions corresponding to the C-F bonds of the trifluoromethyl group will be prominent in the 1100-1350 cm⁻¹ region.

-

C-Halogen Stretches (C-Cl, C-Br, C-I): These bonds absorb in the fingerprint region (below 1000 cm⁻¹). Their signals can be difficult to assign individually but contribute to the unique fingerprint of the molecule.

-

Substitution Pattern: The pattern of weak overtone bands between 1660-2000 cm⁻¹ and strong out-of-plane (oop) bending bands between 675-900 cm⁻¹ can provide clues about the substitution pattern on the aromatic ring.[6]

-

Table 4: Predicted Infrared Absorption Bands

| Wavenumber (cm⁻¹) | Bond Vibration | Intensity |

| 3050 - 3150 | Aromatic C-H Stretch | Weak |

| 1450 - 1600 | Aromatic C=C Ring Stretch | Medium |

| 1100 - 1350 | C-F Stretch (of -CF₃) | Strong |

| < 1000 | C-Cl, C-Br, C-I Stretches | Medium-Strong |

Logical Workflow for Structure Elucidation

The following diagram illustrates a systematic workflow for the structural identification of an unknown sample hypothesized to be 1-Bromo-3-chloro-2-iodo-5-(trifluoromethyl)benzene.

Caption: A logical workflow for the structure elucidation of a complex organic molecule.

Detailed Experimental Protocols

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.

-

Instrument Setup:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal resolution.

-

Tune and shim the probe for the specific sample and solvent to ensure magnetic field homogeneity.

-

Acquire a reference spectrum using the residual solvent peak or an internal standard like tetramethylsilane (TMS).

-

-

Data Acquisition:

-

¹H NMR: Acquire the spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Collect 8-16 scans for a good signal-to-noise ratio.

-

¹³C NMR: Use a proton-decoupled pulse sequence. Due to the lower natural abundance and sensitivity of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are required.

-

¹⁹F NMR: Acquire a proton-decoupled spectrum. ¹⁹F is a high-sensitivity nucleus, so a few scans (4-8) are typically sufficient.

-

-

Data Processing: Apply Fourier transformation to the acquired free induction decays (FIDs). Phase and baseline correct the resulting spectra. Integrate the ¹H NMR signals and reference the chemical shifts for all spectra.

Mass Spectrometry Protocol (Electron Ionization - Gas Chromatography)

-

Sample Preparation: Prepare a dilute solution of the sample (approx. 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

-

GC-MS Setup:

-

Injector: Set the injector temperature to ~250°C. Use a split/splitless injection mode.

-

GC Column: Use a standard non-polar capillary column (e.g., DB-5ms).

-

Oven Program: Start at a low temperature (e.g., 50°C), hold for 1-2 minutes, then ramp the temperature at a rate of 10-20°C/min up to a final temperature of ~280-300°C.

-

MS Interface: Set the transfer line temperature to ~280°C.

-

-

Data Acquisition:

-

Ionization Mode: Use Electron Ionization (EI) at 70 eV.

-

Mass Analyzer: Scan a mass range from m/z 40 to 600 to ensure capture of both small fragments and the molecular ion.

-

-

Data Analysis: Identify the peak corresponding to the compound in the total ion chromatogram (TIC). Analyze the mass spectrum of this peak, identifying the molecular ion cluster and major fragment ions.

Infrared Spectroscopy Protocol (Attenuated Total Reflectance)

-

Sample Preparation: If the sample is a solid, place a small amount directly onto the ATR crystal. If it is a liquid, a single drop is sufficient.

-

Instrument Setup:

-

Ensure the ATR crystal (typically diamond or germanium) is clean by taking a background spectrum of the empty accessory. The background should be a flat line.

-

-

Data Acquisition:

-

Press the sample firmly against the crystal using the pressure clamp to ensure good contact.

-

Acquire the spectrum. Typically, 16-32 scans are co-added to produce a spectrum with a good signal-to-noise ratio. The typical range is 4000-400 cm⁻¹.

-

-

Data Analysis: Process the spectrum to identify the wavenumbers of the major absorption bands. Correlate these bands with known functional group frequencies using correlation tables.[10]

References

- 1. 1-Bromo-3-Chloro-2-Iodo-5-(Trifluoromethyl)Benzene Supplier & Manufacturer China | Properties, Safety, MSDS, Price [chlorobenzene.ltd]

- 2. NMR Spectroscopy of Benzene Derivatives [moodle.tau.ac.il]

- 3. Video: NMR Spectroscopy of Benzene Derivatives [jove.com]

- 4. m.youtube.com [m.youtube.com]

- 5. Volume # 5(138), September - October 2021 — "Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups" [notes.fluorine1.ru]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Aromatic Peak IR Analysis - Berkeley Learning Hub [lms-dev.api.berkeley.edu]

- 9. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 10. Infrared spectroscopy correlation table - Wikipedia [en.wikipedia.org]

Spectroscopic and Synthetic Insights into 1-Bromo-3-chloro-2-iodo-5-(trifluoromethyl)benzene: A Technical Overview

For Immediate Release

This technical guide serves as a core resource for researchers, scientists, and professionals in drug development, providing a summary of available data for 1-Bromo-3-chloro-2-iodo-5-(trifluoromethyl)benzene. Despite a comprehensive search of scientific databases, experimental spectroscopic data (NMR, IR, Mass Spectrometry) for this specific compound is not publicly available at this time. This guide, therefore, presents computed data, representative experimental protocols, and a synthetic workflow for a closely related analogue to facilitate research and development efforts.

Physicochemical Properties

While experimental spectroscopic data remains elusive, computed properties provide valuable insights into the physicochemical nature of 1-Bromo-3-chloro-2-iodo-5-(trifluoromethyl)benzene. These properties, summarized in Table 1, are crucial for predicting its behavior in various chemical and biological systems.

| Property | Value | Source |

| Molecular Formula | C₇H₂BrClFI₃ | PubChem |

| Molecular Weight | 412.25 g/mol | PubChem |

| XLogP3 | 4.8 | PubChem |

| Hydrogen Bond Donor Count | 0 | PubChem |

| Hydrogen Bond Acceptor Count | 3 | PubChem |

| Rotatable Bond Count | 0 | PubChem |

| Exact Mass | 411.8012 g/mol | PubChem |

| Monoisotopic Mass | 411.8012 g/mol | PubChem |

| Topological Polar Surface Area | 0 Ų | PubChem |

| Heavy Atom Count | 13 | PubChem |

| Complexity | 195 | PubChem |

Table 1: Computed Physicochemical Properties of 1-Bromo-3-chloro-2-iodo-5-(trifluoromethyl)benzene. Data sourced from computational predictions available in the PubChem database.

Representative Experimental Protocols

In the absence of specific experimental data for the target compound, the following sections detail standardized, representative protocols for acquiring the spectroscopic data critical for the structural elucidation and characterization of halogenated and trifluoromethylated benzene derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the precise molecular structure of organic compounds. For a molecule such as 1-Bromo-3-chloro-2-iodo-5-(trifluoromethyl)benzene, ¹H, ¹³C, and ¹⁹F NMR would be essential.

¹H and ¹³C NMR Spectroscopy:

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H spectrum.

-

Typical parameters include a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16-64) to achieve an adequate signal-to-noise ratio.

-

Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Typical parameters include a spectral width of 200-250 ppm, a longer relaxation delay (e.g., 2-5 seconds), and a significantly larger number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C.

-

Chemical shifts are referenced to the deuterated solvent peak.

-

¹⁹F NMR Spectroscopy:

-

Sample Preparation: The same sample prepared for ¹H and ¹³C NMR can be used.

-

Instrumentation: An NMR spectrometer with fluorine observation capabilities is required.

-

Acquisition:

-

Acquire a one-dimensional ¹⁹F spectrum, which is often proton-decoupled to simplify the spectrum.

-

The spectral width for ¹⁹F NMR is significantly larger than for ¹H NMR.

-

An external reference standard, such as CFCl₃ (0 ppm) or a secondary standard, is typically used.

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

-

Sample Preparation:

-

Solid Samples: Prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing it into a transparent disk. Alternatively, for Attenuated Total Reflectance (ATR) IR, a small amount of the solid sample is placed directly on the ATR crystal.

-

Liquid Samples: A thin film of the liquid can be placed between two salt plates (e.g., NaCl or KBr).

-

-

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer is a standard instrument for this analysis.

-

Acquisition:

-

Record the spectrum typically in the range of 4000 to 400 cm⁻¹.

-

Acquire a background spectrum of the empty sample holder (or pure KBr pellet) first, which is then automatically subtracted from the sample spectrum.

-

A sufficient number of scans (e.g., 16-32) are co-added to improve the signal-to-noise ratio.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which aids in its identification and structural elucidation.

-

Sample Introduction and Ionization:

-

Gas Chromatography-Mass Spectrometry (GC-MS): For volatile compounds, the sample is injected into a gas chromatograph to separate it from any impurities before it enters the mass spectrometer. Electron Ionization (EI) is a common ionization technique used in GC-MS.

-

Direct Infusion: The sample can be dissolved in a suitable solvent and infused directly into the mass spectrometer. Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are suitable for less volatile compounds.

-

-

Mass Analysis:

-

A variety of mass analyzers can be used, such as a quadrupole, time-of-flight (TOF), or Orbitrap.

-

Acquire a full scan mass spectrum to determine the molecular ion peak and the overall fragmentation pattern. The presence of bromine and chlorine isotopes will result in a characteristic isotopic pattern for the molecular ion and bromine/chlorine-containing fragments.

-

-

Data Analysis:

-

The molecular ion peak will confirm the molecular weight of the compound.

-

The fragmentation pattern provides structural information about the molecule.

-

Synthetic Workflow

While a specific synthetic route for 1-Bromo-3-chloro-2-iodo-5-(trifluoromethyl)benzene is not detailed in the available literature, a generalized workflow for the synthesis of a structurally related compound, 1-bromo-3-chloro-5-iodobenzene, can be informative. The following diagram illustrates a potential multi-step synthesis starting from aniline, highlighting key transformations in aromatic chemistry.

Caption: Generalized synthetic workflow for 1-bromo-3-chloro-5-iodobenzene.

This guide underscores the current data gap for 1-Bromo-3-chloro-2-iodo-5-(trifluoromethyl)benzene and provides a foundational framework for researchers. The representative protocols and analogous synthetic pathway are intended to support future experimental work on this and related compounds.

Technical Overview: Molecular Weight of 1-Bromo-3-chloro-2-iodo-5-(trifluoromethyl)benzene

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed breakdown of the molecular weight for the chemical compound 1-Bromo-3-chloro-2-iodo-5-(trifluoromethyl)benzene. The calculation is based on its constituent elements and their standard atomic weights as recognized by the International Union of Pure and Applied Chemistry (IUPAC).

Chemical Structure and Formula

The compound 1-Bromo-3-chloro-2-iodo-5-(trifluoromethyl)benzene is a substituted aromatic ring. Its structure consists of a central benzene ring with five substituents: a bromine atom, a chlorine atom, an iodine atom, and a trifluoromethyl group.

Based on this structure, the molecular formula is determined to be C₇H₂BrClF₃I .

Methodology for Molecular Weight Calculation

The molecular weight of a compound is the sum of the atomic weights of all its constituent atoms. The standard atomic weights of the relevant elements are sourced from IUPAC data.

The calculation follows this formula: Molecular Weight = (7 × AW_C) + (2 × AW_H) + (1 × AW_Br) + (1 × AW_Cl) + (3 × AW_F) + (1 × AW_I)

Where AW represents the atomic weight of each element.

Data Presentation: Atomic and Molecular Weights

The following table summarizes the atomic weights of the constituent elements and the final calculated molecular weight of the compound.

| Element (Symbol) | Quantity | Standard Atomic Weight ( g/mol ) | Total Weight ( g/mol ) |

| Carbon (C) | 7 | 12.011 | 84.077 |

| Hydrogen (H) | 2 | 1.008[1] | 2.016 |

| Bromine (Br) | 1 | 79.904[2][3] | 79.904 |

| Chlorine (Cl) | 1 | 35.453[4] | 35.453 |

| Fluorine (F) | 3 | 18.998 | 56.994 |

| Iodine (I) | 1 | 126.90 | 126.90 |

| Total Molecular Weight | 385.344 |

Logical Workflow for Calculation

The process for determining the molecular weight of a chemical compound from its name is a sequential and logical workflow. This can be visualized as follows:

Caption: Workflow for Molecular Weight Determination.

Experimental Protocols

While the theoretical molecular weight is calculated from atomic weights, its experimental verification is typically achieved through mass spectrometry. A general protocol involves:

-

Sample Preparation: Dissolving a minute quantity of the compound in a suitable volatile solvent.

-

Ionization: Introducing the sample into the mass spectrometer where it is vaporized and ionized, often using techniques like Electron Impact (EI) or Electrospray Ionization (ESI).

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: A detector records the abundance of ions at each m/z value. The peak corresponding to the molecular ion (M+) or a related ion (e.g., [M+H]+) provides the experimental molecular weight.

It is important to note that due to the isotopic distribution of bromine (⁵¹% ⁷⁹Br and ⁴⁹% ⁸¹Br) and chlorine (⁷⁶% ³⁵Cl and ²⁴% ³⁷Cl), the mass spectrum will exhibit a characteristic pattern of isotopic peaks rather than a single peak for the molecular ion.[2][5] The calculated value of 385.344 g/mol represents the weighted average of these isotopic masses.

References

solubility of 1-Bromo-3-chloro-2-iodo-5-(trifluoromethyl)benzene in organic solvents

An In-depth Technical Guide on the Solubility of 1-Bromo-3-chloro-2-iodo-5-(trifluoromethyl)benzene in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the anticipated solubility characteristics of 1-Bromo-3-chloro-2-iodo-5-(trifluoromethyl)benzene in organic solvents. Due to the absence of publicly available quantitative solubility data for this specific compound, this document outlines the theoretical considerations for its solubility, presents a standardized experimental protocol for its determination, and offers a framework for data presentation. The information herein is intended to support researchers, scientists, and drug development professionals in designing and executing solubility studies for this and similar complex halogenated aromatic compounds.

Introduction

1-Bromo-3-chloro-2-iodo-5-(trifluoromethyl)benzene is a polysubstituted aromatic compound featuring a combination of different halogen atoms and a trifluoromethyl group.[1] Such molecules are of significant interest in medicinal chemistry and materials science as versatile building blocks for the synthesis of more complex structures.[2] The solubility of this compound in various organic solvents is a critical physicochemical parameter that influences its utility in synthetic reactions, purification processes, and formulation development. This guide addresses the theoretical and practical aspects of determining the solubility of this compound.

Physicochemical Properties

At room temperature and pressure, 1-Bromo-3-chloro-2-iodo-5-(trifluoromethyl)benzene is expected to be a liquid, described as colorless to light yellow.[1] The presence of multiple large halogen atoms (iodine and bromine) and the trifluoromethyl group contributes to a high molecular weight and significant intermolecular van der Waals forces, suggesting a high boiling point.[1] The molecule possesses both lipophilic (the benzene ring and halogens) and polar (the C-X and C-CF3 bonds) characteristics, which will govern its solubility in different organic solvents.

Predicted Solubility in Organic Solvents

While specific quantitative data is not available, the solubility of 1-Bromo-3-chloro-2-iodo-5-(trifluoromethyl)benzene can be predicted based on the principle of "like dissolves like."

-

Non-polar Solvents: Due to the large, non-polar surface area of the benzene ring and the halogens, the compound is expected to be readily soluble in non-polar solvents such as hexane, toluene, and diethyl ether.

-

Polar Aprotic Solvents: Solvents like tetrahydrofuran (THF), dichloromethane (DCM), and ethyl acetate are also likely to be good solvents due to their ability to engage in dipole-dipole interactions.

-

Polar Protic Solvents: Solubility is expected to be lower in polar protic solvents such as methanol and ethanol, as the compound cannot act as a hydrogen bond donor and has limited hydrogen bond accepting capabilities.

Quantitative Solubility Data

As of the date of this guide, specific quantitative solubility data for 1-Bromo-3-chloro-2-iodo-5-(trifluoromethyl)benzene in various organic solvents is not publicly available. The following table is provided as a template for researchers to populate with experimentally determined data.

| Solvent Class | Solvent Name | Temperature (°C) | Solubility ( g/100 mL) | Method |

| Hydrocarbons | n-Hexane | 25 | Data not available | Shake-Flask |

| Toluene | 25 | Data not available | Shake-Flask | |

| Ethers | Diethyl Ether | 25 | Data not available | Shake-Flask |

| Tetrahydrofuran (THF) | 25 | Data not available | Shake-Flask | |

| Ketones | Acetone | 25 | Data not available | Shake-Flask |

| Methyl Ethyl Ketone | 25 | Data not available | Shake-Flask | |

| Esters | Ethyl Acetate | 25 | Data not available | Shake-Flask |

| Alcohols | Methanol | 25 | Data not available | Shake-Flask |

| Ethanol | 25 | Data not available | Shake-Flask | |

| Isopropanol | 25 | Data not available | Shake-Flask | |

| Halogenated | Dichloromethane (DCM) | 25 | Data not available | Shake-Flask |

| Chloroform | 25 | Data not available | Shake-Flask |

Experimental Protocol for Solubility Determination

The following is a detailed methodology for determining the solubility of 1-Bromo-3-chloro-2-iodo-5-(trifluoromethyl)benzene in an organic solvent using the widely accepted shake-flask method, based on OECD Guideline 105.[3]

5.1. Materials and Equipment

-

1-Bromo-3-chloro-2-iodo-5-(trifluoromethyl)benzene (analytical standard)

-

Selected organic solvents (HPLC grade or equivalent)

-

Analytical balance

-

Thermostatically controlled shaker bath

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

5.2. Experimental Workflow

Workflow for the shake-flask solubility determination method.

5.3. Step-by-Step Procedure

-

Preparation of Supersaturated Solution: Add an excess amount of 1-Bromo-3-chloro-2-iodo-5-(trifluoromethyl)benzene to a known volume of the selected organic solvent in a sealed container. The excess solid should be clearly visible.

-

Equilibration: Place the container in a thermostatically controlled shaker bath set to the desired temperature (e.g., 25 °C). Agitate the mixture for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached. A preliminary study can determine the minimum time required to reach a plateau in concentration.[3]

-

Phase Separation: After equilibration, allow the mixture to stand at the same temperature to let the excess solid settle. Then, separate the solid from the solution by centrifugation or by filtering through a syringe filter that is compatible with the solvent and does not adsorb the solute.[3]

-

Quantification: Prepare a series of standard solutions of the compound with known concentrations. Analyze both the standard solutions and a precisely diluted aliquot of the clear supernatant from the saturated solution by a validated analytical method, such as HPLC. Construct a calibration curve from the standards and use it to determine the concentration of the compound in the saturated solution.[3]

-

Replicates: Perform the experiment in triplicate to ensure the precision and reliability of the results.[3]

Related Synthetic Considerations

The synthesis of polysubstituted halogenated benzenes often involves a multi-step process of electrophilic aromatic substitution and functional group manipulation.[4][5] The solubility of intermediates in reaction and purification solvents is crucial for achieving good yields and purity.

A general synthetic workflow for producing polysubstituted halobenzenes.

Conclusion

While quantitative solubility data for 1-Bromo-3-chloro-2-iodo-5-(trifluoromethyl)benzene is not currently available in the public domain, this guide provides a robust framework for its experimental determination. The shake-flask method, coupled with a suitable analytical technique like HPLC, is the recommended approach. The resulting data will be invaluable for the effective use of this compound in research, development, and manufacturing. It is recommended that researchers performing these studies publish their findings to contribute to the collective knowledge base for this important class of chemical intermediates.

References

- 1. 1-Bromo-3-Chloro-2-Iodo-5-(Trifluoromethyl)Benzene Supplier & Manufacturer China | Properties, Safety, MSDS, Price [chlorobenzene.ltd]

- 2. 1-Bromo-5-chloro-4-iodo-2-(trifluoromethyl)benzene [myskinrecipes.com]

- 3. benchchem.com [benchchem.com]

- 4. medium.com [medium.com]

- 5. Synthesis of 1-Bromo-3-Chloro-5-Iodobenzene_part 1 [docs.google.com]

An In-depth Technical Guide to the Safe Handling of 1-Bromo-3-chloro-2-iodo-5-(trifluoromethyl)benzene

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 1-Bromo-3-chloro-2-iodo-5-(trifluoromethyl)benzene, a key intermediate in various fields of organic synthesis. Due to the limited availability of a specific Safety Data Sheet (SDS) for this compound, this document combines available data with safety protocols for structurally similar polyhalogenated and trifluoromethylated benzene derivatives to ensure a high level of safety in the laboratory.

Compound Identification and Properties

| Property | Value | Source |

| Molecular Formula | C₇H₂BrClFI | Supplier Data |

| Molecular Weight | 399.35 g/mol | Supplier Data |

| Appearance | Solid (Predicted) | Supplier Data |

| Boiling Point | 246.4 - 246.6 °C at 760 mmHg (Predicted) | Supplier Data |

| Melting Point | 36 - 38 °C (Predicted) | Supplier Data |

| Density | 2.243 g/cm³ (Predicted) | Supplier Data |

Hazard Identification and Safety Precautions

A specific GHS classification for 1-Bromo-3-chloro-2-iodo-5-(trifluoromethyl)benzene is not currently available. However, based on the hazards associated with structurally similar compounds, the following potential hazards should be considered. It is imperative to handle this compound with the assumption that it is hazardous.

Potential Hazards:

-

Skin Irritation: May cause skin irritation upon contact.

-

Eye Irritation: May cause serious eye irritation or damage.

-

Respiratory Tract Irritation: Inhalation of dust or vapors may cause respiratory irritation.

-

Toxicity: While specific toxicity data is unavailable, polyhalogenated aromatic compounds can be toxic if ingested, inhaled, or absorbed through the skin.

Recommended Safety Precautions:

-

Engineering Controls: Work in a well-ventilated area, preferably in a certified chemical fume hood, to minimize exposure to dust and vapors. Ensure that eyewash stations and safety showers are readily accessible.

-

Personal Protective Equipment (PPE):

-

Eye Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection: Wear a lab coat and chemically resistant gloves (e.g., nitrile). Inspect gloves for integrity before each use.

-

Respiratory Protection: If working outside of a fume hood or if dust/vapors are generated, use a NIOSH-approved respirator with an appropriate cartridge.

-

-

Hygiene Practices: Wash hands thoroughly with soap and water after handling. Do not eat, drink, or smoke in the laboratory.

Handling and Storage

Proper handling and storage procedures are crucial to maintain the integrity of the compound and ensure the safety of laboratory personnel.

-

Handling:

-

Avoid direct contact with the skin, eyes, and clothing.

-

Avoid inhalation of dust or vapors.

-

Use spark-proof tools and avoid sources of ignition, as similar compounds can be flammable.

-

Handle in an inert atmosphere (e.g., argon or nitrogen) if the compound is sensitive to air or moisture.

-

-

Storage:

First Aid Measures

In case of exposure, follow these first aid procedures and seek immediate medical attention.

-

If Inhaled: Move the person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration.

-

In Case of Skin Contact: Immediately flush the skin with plenty of water for at least 15 minutes. Remove contaminated clothing and shoes.

-

In Case of Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.

-

If Swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water.

Spill and Waste Disposal

-

Spill Response:

-

Evacuate the area and ensure adequate ventilation.

-

Wear appropriate personal protective equipment.

-

Absorb the spill with an inert material (e.g., sand, vermiculite) and place it in a sealed container for disposal.

-

Do not allow the chemical to enter drains or waterways.

-

-

Waste Disposal:

-

Dispose of the chemical and any contaminated materials in accordance with local, state, and federal regulations.

-

Contact a licensed professional waste disposal service to dispose of this material.

-

Experimental Protocols (General)

While a specific synthesis protocol for 1-Bromo-3-chloro-2-iodo-5-(trifluoromethyl)benzene is not publicly available, the following are general procedures for reactions commonly performed with polyhalogenated aromatic compounds. These should be adapted and optimized by a qualified chemist for the specific substrate.

a) Suzuki-Miyaura Cross-Coupling (General Procedure)

This reaction is a versatile method for forming carbon-carbon bonds. The reactivity of the halogens in the title compound is expected to be I > Br > Cl, allowing for selective couplings.

-

Reaction Setup: In a dry flask under an inert atmosphere (argon or nitrogen), combine the polyhalogenated benzene (1 equivalent), the boronic acid or ester (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, 2-3 equivalents).

-

Solvent: Add a degassed solvent system, such as a mixture of toluene and water or dioxane and water.

-

Reaction: Heat the mixture with stirring to the desired temperature (typically 80-110 °C) and monitor the reaction progress by TLC or GC-MS.

-

Workup: After the reaction is complete, cool the mixture to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel.

b) Grignard Reagent Formation and Reaction (General Procedure)

Grignard reagents can be formed from the bromo or iodo substituents, with the iodo group being more reactive. This allows for the introduction of various nucleophiles.

-

Grignard Formation: In a flame-dried flask under an inert atmosphere, place magnesium turnings (1.2-1.5 equivalents). Add a small crystal of iodine to activate the magnesium. Add a solution of the polyhalogenated benzene (1 equivalent) in anhydrous diethyl ether or THF dropwise to initiate the reaction. The disappearance of the iodine color and gentle refluxing indicates the start of the reaction. Maintain a gentle reflux until all the magnesium has reacted.

-

Reaction with Electrophile: Cool the freshly prepared Grignard reagent in an ice bath. Add a solution of the electrophile (e.g., an aldehyde, ketone, or CO₂) in anhydrous ether or THF dropwise with stirring.

-

Workup: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 1-2 hours. Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

-

Extraction and Purification: Extract the aqueous layer with an organic solvent. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the product by column chromatography or distillation.

Logical Workflow for Safe Handling

The following diagram illustrates a logical workflow for the safe handling of 1-Bromo-3-chloro-2-iodo-5-(trifluoromethyl)benzene in a research setting.

Caption: A logical workflow for the safe handling of the compound.

This guide is intended to provide a framework for the safe handling of 1-Bromo-3-chloro-2-iodo-5-(trifluoromethyl)benzene. It is the responsibility of the individual researcher to conduct a thorough risk assessment before beginning any experimental work and to adhere to all institutional and governmental safety regulations.

References

Navigating the Procurement of 1-Bromo-3-chloro-2-iodo-5-(trifluoromethyl)benzene: A Technical Guide for Researchers

For Immediate Release

Executive Summary

Direct commercial procurement of 1-Bromo-3-chloro-2-iodo-5-(trifluoromethyl)benzene is currently not feasible as it is not listed in the catalogs of prominent chemical suppliers. Researchers requiring this specific molecule will need to engage with a custom synthesis service. This guide offers a comprehensive overview of this process, alongside a summary of available, structurally similar compounds that may serve as viable alternatives or starting materials for synthesis.

Commercially Available Structural Analogs

While the target compound is unavailable, a variety of structurally related polysubstituted benzene derivatives can be sourced commercially. These analogs may be suitable for preliminary studies or as precursors for the synthesis of the desired molecule. The following table summarizes these available compounds and their suppliers.

| Compound Name | CAS Number | Molecular Formula | Supplier(s) |

| 1-Bromo-3-chloro-5-iodobenzene | 13101-40-1 | C₆H₃BrClI | Tokyo Chemical Industry (TCI) |

| 1-Bromo-3-chloro-5-(trifluoromethyl)benzene | 928783-85-1 | C₇H₃BrClF₃ | BLDpharm |

| 1-Bromo-3-iodo-5-(trifluoromethyl)benzene | 481075-59-6 | C₇H₃BrF₃I | BLDpharm |

| 1-Bromo-5-chloro-4-iodo-2-(trifluoromethyl)benzene | 1394291-54-3 | C₇H₂BrClF₃I | BLDpharm |

| 1-Bromo-3-chloro-5-fluorobenzene | 33863-76-2 | C₆H₃BrClF | Thermo Scientific |

Procurement of 1-Bromo-3-chloro-2-iodo-5-(trifluoromethyl)benzene via Custom Synthesis

For research requiring the precise structure of 1-Bromo-3-chloro-2-iodo-5-(trifluoromethyl)benzene, custom synthesis is the most viable procurement route. Numerous companies specialize in the bespoke synthesis of complex organic molecules.[1][2][3][4] The process for engaging a custom synthesis service is outlined in the workflow diagram below.

Caption: Workflow for procuring a custom-synthesized chemical compound.

Proposed Synthetic Pathway

While no specific experimental protocol for the synthesis of 1-Bromo-3-chloro-2-iodo-5-(trifluoromethyl)benzene has been published, a plausible synthetic route can be devised based on established methods for the synthesis of polysubstituted benzenes. A potential multi-step synthesis starting from a commercially available aniline derivative is outlined below. This proposed pathway is for illustrative purposes and would require optimization by a skilled synthetic organic chemist.

A feasible starting material would be 3-amino-5-(trifluoromethyl)aniline. The synthesis could proceed through the following key transformations:

-

Diazotization and Sandmeyer Reaction (Bromination): The first amino group is converted to a diazonium salt and subsequently replaced with a bromine atom.

-

Acylation: The remaining amino group is protected, for example, as an acetamide, to modulate its directing effect and reactivity.

-

Orthogonal Halogenation (Chlorination and Iodination): Directed by the existing substituents, chlorine and iodine are introduced in separate steps. The order of these steps would be critical to achieving the desired regiochemistry.

-

Deprotection: The protecting group on the nitrogen is removed.

-

Diazotization and Deamination: The final amino group is removed to yield the target 1-Bromo-3-chloro-2-iodo-5-(trifluoromethyl)benzene.

This proposed pathway is based on a known multi-step synthesis of 1-bromo-3-chloro-5-iodobenzene from aniline, which involves protection, halogenation, and deamination steps.[5][6]

Experimental Protocol: Hydrolysis of 4-Bromo-2-chloroacetanilide (An Analogous Step)

The following is an example of a detailed experimental protocol for a hydrolysis step that is common in the synthesis of polysubstituted anilines, adapted from the synthesis of 1-bromo-3-chloro-5-iodobenzene.[5] This serves as an illustration of the type of detailed methodology required for such a synthesis.

Objective: To hydrolyze the amide group of 4-bromo-2-chloroacetanilide to form 4-bromo-2-chloroaniline.

Materials:

-

4-bromo-2-chloroacetanilide

-

95% Ethanol

-

Concentrated Hydrochloric Acid (HCl)

-

Ice

-

Hot water

Procedure:

-

A sample of 4-bromo-2-chloroacetanilide (e.g., 1.950 g, 0.00265 mol) is combined with 95% ethanol (e.g., 3.482 g, 0.058 mol) and concentrated HCl (e.g., 2.26 mL, 0.07157 mol) in a round-bottom flask equipped with a magnetic stir bar.[5]

-

The mixture is stirred and heated to reflux for 30 minutes, leading to the dissolution of the starting material and the formation of a white precipitate (anilinium chloride).[5]

-

After the reflux period, hot water (e.g., approximately 15.67 mL) is added through the condenser.[5]

-

After a brief period of stirring, the hot mixture is poured over ice (e.g., 26.12 g, 1.45 mol) in a beaker.

-

The resulting precipitate, 4-bromo-2-chloroaniline, is collected by vacuum filtration.

-

The product is washed with cold water and dried.

-

The purity and identity of the product should be confirmed by analytical methods such as NMR spectroscopy, IR spectroscopy, and melting point analysis.[5]

Conclusion

The procurement of 1-Bromo-3-chloro-2-iodo-5-(trifluoromethyl)benzene necessitates a custom synthesis approach. By understanding the process of engaging with a custom synthesis provider and having a plausible synthetic route in mind, researchers can effectively navigate the acquisition of this and other complex, non-commercially available compounds. For preliminary research, the listed structural analogs may provide valuable insights.

References

- 1. Custom Synthesis - Enamine [enamine.net]

- 2. Custom Synthesis | Tocris Custom Chemistry Services | Tocris Bioscience [tocris.com]

- 3. biocompare.com [biocompare.com]

- 4. Custom Synthesis Service for your key compounds [tarosdiscovery.com]

- 5. medium.com [medium.com]

- 6. Six-Step Synthesis: Aniline to 1-Bromo-3-chloro-5-iodobenzene — Adam Cap [adamcap.com]

Technical Guide: 1-Bromo-3-chloro-2-iodo-5-(trifluoromethyl)benzene

IUPAC Name: 1-Bromo-3-chloro-2-iodo-5-(trifluoromethyl)benzene

This technical guide provides a comprehensive overview of 1-bromo-3-chloro-2-iodo-5-(trifluoromethyl)benzene, a polysubstituted aromatic compound. Designed for researchers, scientists, and professionals in drug development and materials science, this document details the compound's physicochemical properties, a plausible synthetic pathway with experimental protocols, and its potential applications derived from its unique structural features. The presence of multiple, distinct halogen atoms alongside an electron-withdrawing trifluoromethyl group makes this molecule a highly versatile synthetic building block.

Physicochemical and Spectroscopic Data

Due to the compound's specific substitution pattern, experimental data is not widely published. The following tables summarize calculated physicochemical properties and predicted spectroscopic characteristics based on its structure.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₇H₂BrClF₃I | Calculated |

| Molecular Weight | 415.35 g/mol | Calculated |

| Appearance | Predicted to be a solid at room temperature | Analogy |

| Melting Point | Not available. Likely higher than related di- or tri-substituted benzenes due to increased molecular weight and intermolecular forces.[1] | Estimated |

| Boiling Point | Not available. Expected to be high due to high molecular mass.[1] | Estimated |

| Solubility | Predicted to be soluble in common organic solvents (e.g., THF, DCM, ethyl acetate) and insoluble in water. | Analogy |

Predicted Spectroscopic Data

| Technique | Predicted Data |

| ¹H NMR (500 MHz, CDCl₃) | Two aromatic protons are expected: δ 7.8-8.2 ppm (d, 1H), δ 7.6-8.0 ppm (d, 1H). The precise shifts and coupling constants (likely small, ~2-3 Hz for meta-coupling) depend on the final conformation. |

| ¹³C NMR (125 MHz, CDCl₃) | Seven unique carbon signals are expected: 6 aromatic carbons and 1 for the CF₃ group. The carbon attached to the CF₃ group will appear as a quartet due to C-F coupling. Carbons bonded to halogens will be significantly shifted. |

| ¹⁹F NMR (470 MHz, CDCl₃) | A singlet is expected around δ -60 to -65 ppm, characteristic of a benzotrifluoride moiety. |

| IR Spectroscopy (cm⁻¹) | ~3100-3000 (aromatic C-H stretch), ~1600-1450 (C=C ring stretch), ~1350-1100 (strong C-F stretches), < 800 (C-Cl, C-Br, C-I stretches). |

| Mass Spectrometry (EI) | Molecular Ion (M⁺): A complex isotopic pattern for m/z ~414-418 due to the presence of Br and Cl isotopes. Key Fragments: [M-I]⁺, [M-Br]⁺, [M-Cl]⁺, [M-CF₃]⁺. |

Proposed Synthesis and Experimental Protocols

A plausible multi-step synthesis starting from a commercially available precursor, 3-bromo-5-(trifluoromethyl)aniline, is outlined below. This pathway utilizes electrophilic aromatic substitution reactions where the directing effects of the substituents are strategically employed.[2][3]

Overall Synthetic Workflow

Caption: Proposed three-step synthesis of the target molecule.

Detailed Experimental Protocols

Step 1: Iodination of 3-Bromo-5-(trifluoromethyl)aniline

-

Reaction: The amino group is a strong ortho-, para-director. As the para position is blocked by the bromine atom and one ortho position is sterically hindered by two large groups (Br, CF₃), iodination is expected to occur at the less hindered ortho position (C2).

-

Protocol:

-

Dissolve 1.0 equivalent of 3-bromo-5-(trifluoromethyl)aniline in glacial acetic acid (approx. 5 mL per gram of aniline).[4]

-

Cool the solution to 0-5 °C in an ice bath.

-

Add a solution of iodine monochloride (ICl, 1.1 equivalents) in glacial acetic acid dropwise over 30 minutes, maintaining the internal temperature below 10 °C.[4]

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Pour the mixture into a beaker containing ice water and add a saturated aqueous solution of sodium bisulfite until the dark color dissipates.[4]

-

Neutralize the solution with aqueous sodium hydroxide to precipitate the product.

-

Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield 2-iodo-3-bromo-5-(trifluoromethyl)aniline.

-

Step 2: Chlorination of 2-Iodo-3-bromo-5-(trifluoromethyl)aniline

-

Reaction: The amino group continues to direct the next electrophile (Cl⁺) to the remaining open ortho/para position, which is C4.

-

Protocol:

-

Dissolve the product from Step 1 (1.0 eq.) in acetonitrile (MeCN).

-

Add N-Chlorosuccinimide (NCS, 1.2 eq.) portion-wise to the solution.

-

Heat the mixture to reflux (approx. 82 °C) and monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction to room temperature and remove the solvent under reduced pressure.

-

Redissolve the residue in ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain crude 4-chloro-2-iodo-3-bromo-5-(trifluoromethyl)aniline, which can be purified by column chromatography.

-

Step 3: Deamination via Diazotization-Reduction

-

Reaction: The final step involves the removal of the directing amino group. This is a standard Sandmeyer-type reaction sequence where the amine is converted to a diazonium salt and subsequently reduced.[3]

-

Protocol:

-

Suspend the chlorinated product from Step 2 (1.0 eq.) in a mixture of ethanol and concentrated sulfuric acid at 0 °C.

-

Add an aqueous solution of sodium nitrite (NaNO₂, 1.2 eq.) dropwise, keeping the temperature below 5 °C to form the diazonium salt.

-

After stirring for 30 minutes, add hypophosphorous acid (H₃PO₂, 50% aq. solution, 2.0 eq.) dropwise.[3]

-

Allow the reaction to warm to room temperature and stir for 2-4 hours. Gas evolution (N₂) should be observed.

-

Extract the mixture with diethyl ether or ethyl acetate.

-

Wash the combined organic extracts with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer, concentrate, and purify the residue by column chromatography (hexanes/ethyl acetate gradient) to yield the final product, 1-bromo-3-chloro-2-iodo-5-(trifluoromethyl)benzene.

-

Reactivity and Applications in Drug Development

This molecule is a prime candidate for use as a scaffold or intermediate in the synthesis of complex organic molecules.

-

Orthogonal Reactivity: The key feature is the differential reactivity of the carbon-halogen bonds. The C-I bond is the most reactive towards metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), followed by the C-Br bond, and finally the C-Cl bond, which is the least reactive. This orthogonality allows for sequential, site-selective functionalization.

-

Applications:

-

Drug Discovery: Halogenated aromatic compounds are prevalent in pharmaceuticals. This scaffold can be used to introduce specific groups at defined positions to optimize drug-target interactions, metabolic stability, and pharmacokinetic properties. The trifluoromethyl group is a common bioisostere for other groups and often enhances metabolic stability and binding affinity.[5]

-

Agrochemicals: Similar structures are used to develop potent herbicides and pesticides.[5]

-

Materials Science: Such molecules can serve as building blocks for organic light-emitting diodes (OLEDs), liquid crystals, and other advanced materials where tailored electronic properties are required.[6]

-

Selective Cross-Coupling Workflow

References

- 1. 1-Bromo-3-Chloro-2-Iodo-5-(Trifluoromethyl)Benzene Supplier & Manufacturer China | Properties, Safety, MSDS, Price [chlorobenzene.ltd]

- 2. medium.com [medium.com]

- 3. Six-Step Synthesis: Aniline to 1-Bromo-3-chloro-5-iodobenzene — Adam Cap [adamcap.com]

- 4. Synthesis of 1-Bromo-3-Chloro-5-Iodobenzene_part 1 - Google Docs [docs.google.com]

- 5. nbinno.com [nbinno.com]

- 6. Synthesis and high-throughput characterization of structural analogues of molecular glassformers: 1,3,5-trisarylbenzenes - Soft Matter (RSC Publishing) [pubs.rsc.org]

Methodological & Application

Application Notes and Protocols: 1-Bromo-3-chloro-2-iodo-5-(trifluoromethyl)benzene as a Versatile Building Block in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 1-Bromo-3-chloro-2-iodo-5-(trifluoromethyl)benzene as a highly functionalized building block in modern organic synthesis. Its unique substitution pattern, featuring three distinct halogen atoms with differential reactivity and a strongly electron-withdrawing trifluoromethyl group, makes it an invaluable scaffold for the construction of complex, multi-substituted aromatic molecules. This document offers detailed protocols for key synthetic transformations, quantitative data for representative reactions, and visualizations to guide the design of synthetic routes for applications in medicinal chemistry, materials science, and drug development.

The strategic placement of bromo, chloro, and iodo substituents on the benzene ring allows for programmed, site-selective cross-coupling reactions. The reactivity of these halogens in palladium-catalyzed reactions follows the established order of C-I > C-Br > C-Cl, enabling the sequential introduction of different functionalities with high regioselectivity. The presence of the trifluoromethyl group not only enhances the lipophilicity and metabolic stability of the resulting molecules, a desirable feature in drug design, but also influences the reactivity of the adjacent halogen atoms.

Key Applications

-

Sequential Cross-Coupling Reactions: The differential reactivity of the three halogen atoms is the cornerstone of this building block's utility, allowing for a stepwise and controlled elaboration of the aromatic core. This enables the synthesis of unsymmetrical, highly substituted benzene derivatives that would be challenging to access through other methods.

-

Medicinal Chemistry: As a scaffold, it allows for the systematic exploration of chemical space around a central core. The ability to introduce diverse substituents at three distinct positions is invaluable for structure-activity relationship (SAR) studies in the development of new therapeutic agents. The trifluoromethyl group can improve pharmacokinetic properties of drug candidates.

-

Materials Science: The rigid aromatic core and the potential for introducing various functional groups make this compound a suitable precursor for the synthesis of novel organic electronic materials, liquid crystals, and polymers with tailored photophysical and electronic properties.

Data Presentation: Regioselectivity in Cross-Coupling Reactions

The predictable reactivity of the carbon-halogen bonds allows for a rational design of synthetic sequences. The following table summarizes the expected regioselective outcomes in palladium-catalyzed cross-coupling reactions.

| Target Position | Relative Reactivity | Typical Reaction Conditions | Expected Major Product |

| C-I | Highest | Mild conditions (e.g., room temperature to 60°C), shorter reaction times | 1-Bromo-3-chloro-5-(trifluoromethyl)-2-(R)-benzene |

| C-Br | Intermediate | More forcing conditions (e.g., higher temperatures, longer reaction times) | 1-(R)-3-chloro-2-iodo-5-(trifluoromethyl)benzene |

| C-Cl | Lowest | Harsh conditions, specialized catalyst systems | 1-Bromo-3-(R)-2-iodo-5-(trifluoromethyl)benzene |

Experimental Protocols

The following protocols are adapted from established procedures for analogous polyhalogenated aromatic compounds and provide a starting point for the development of specific synthetic routes using 1-Bromo-3-chloro-2-iodo-5-(trifluoromethyl)benzene.

Protocol 1: Site-Selective Sonogashira Coupling at the C-I Position

This protocol describes the selective coupling of a terminal alkyne to the most reactive C-I bond, leaving the C-Br and C-Cl bonds intact for subsequent functionalization.

Materials:

-

1-Bromo-3-chloro-2-iodo-5-(trifluoromethyl)benzene (1.0 mmol)

-

Terminal alkyne (e.g., Phenylacetylene, 1.1 mmol)

-

Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.03 mmol)

-

Copper(I) iodide (CuI) (0.06 mmol)

-

Triethylamine (Et₃N) (5 mL)

-

Anhydrous Toluene (5 mL)

Procedure:

-

To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 1-Bromo-3-chloro-2-iodo-5-(trifluoromethyl)benzene, PdCl₂(PPh₃)₂, and CuI.

-

Add anhydrous toluene and triethylamine via syringe.

-

Add the terminal alkyne dropwise while stirring.

-

Stir the reaction mixture at room temperature for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion, dilute the mixture with diethyl ether (20 mL) and filter through a pad of Celite to remove the catalyst.

-

Wash the filtrate with 1M HCl (2 x 15 mL), saturated NaHCO₃ solution (15 mL), and brine (15 mL).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the 2-alkynyl-1-bromo-3-chloro-5-(trifluoromethyl)benzene.

Quantitative Data for a Representative Sonogashira Coupling:

| Entry | Aryl Halide | Alkyne | Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | 1-Bromo-3-chloro-2-iodo-5-(trifluoromethyl)benzene | Phenylacetylene | PdCl₂(PPh₃)₂/CuI | Toluene/Et₃N | 25 | 5 | >90 (expected) |

Protocol 2: Sequential Suzuki-Miyaura Coupling

This protocol outlines a two-step sequential Suzuki-Miyaura coupling, first at the C-I position and subsequently at the C-Br position.

Step 1: Coupling at the C-I Position

Materials:

-

1-Bromo-3-chloro-2-iodo-5-(trifluoromethyl)benzene (1.0 mmol)

-

Arylboronic acid 1 (1.2 mmol)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol)

-

2M Sodium carbonate (Na₂CO₃) solution (2 mL)

-